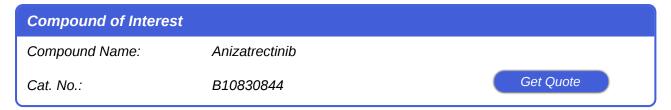


# Application Notes and Protocols for Anizatrectinib Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

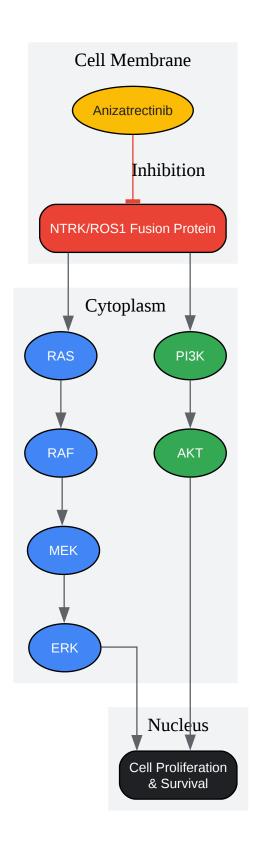
Anizatrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) and ROS1 proto-oncogene 1. These kinases, when constitutively activated through genetic rearrangements such as gene fusions, can act as oncogenic drivers in a variety of solid tumors.[1][2][3] This document provides detailed protocols for establishing and utilizing cell line-derived (CDX) and patient-derived xenograft (PDX) models to evaluate the in vivo efficacy of anizatrectinib.

Disclaimer: Publicly available preclinical data specifically for **anizatrectinib** is limited. The quantitative data and specific dosing regimens provided in this document are based on studies with entrectinib, a structurally and mechanistically similar pan-TRK/ROS1 inhibitor, and should be adapted and optimized for **anizatrectinib**.[4][5][6]

## **Mechanism of Action and Signaling Pathway**

Anizatrectinib functions by competitively inhibiting the ATP-binding sites of TRK and ROS1 fusion proteins.[7] This inhibition blocks the constitutive kinase activity that drives downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[7][8] The ultimate effect is the induction of apoptosis and suppression of tumor growth in cancers harboring NTRK or ROS1 gene fusions.[2][7]





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Caption: Anizatrectinib Signaling Pathway.



# Experimental Protocols Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of subcutaneous tumors in immunodeficient mice using cancer cell lines harboring NTRK or ROS1 fusions.

- 1. Cell Line Selection and Culture:
- NTRK-Fusion Cell Lines:
  - KM12: Colorectal cancer with TPM3-NTRK1 fusion.[9]
  - CUTO-3: Lung adenocarcinoma with MPRIP-NTRK1 fusion.[9]
  - MO-91: Acute myeloid leukemia with ETV6-NTRK3 fusion.
- ROS1-Fusion Cell Lines:
  - HCC78: Non-small cell lung cancer (NSCLC) with SLC34A2-ROS1 fusion.[10][11][12]
  - U-118 MG: Glioblastoma with FIG-ROS1 fusion.[10]
- Culture Conditions: Culture cells in their recommended media (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >90% before implantation.[13]
- 2. Animal Model:
- Strain: Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old, female.[14][15]
- Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
   House them in a specific pathogen-free (SPF) environment.[15]
- 3. Tumor Inoculation:
- Harvest cells by trypsinization and wash twice with sterile, serum-free medium or PBS.[13]

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- Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice.[13]
- The final cell concentration should be between 1x10<sup>7</sup> and 5x10<sup>7</sup> cells/mL.[13]
- Anesthetize the mouse (e.g., using isoflurane or ketamine/xylazine).[16]
- Inject 100-200 μL of the cell suspension subcutaneously into the right flank of the mouse.[13]
   [16]

#### 4. Treatment Protocol:

- Monitor tumor growth by measuring the length and width with calipers every 3-4 days.[14]
   [17] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[13][14]
- When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[13][17]
- Anizatrectinib Formulation (Example based on Entrectinib): Reconstitute in 0.5% methylcellulose with 1% Tween 80.[4]
- Administration: Administer anizatrectinib orally (p.o.) once or twice daily. Dosing for
  entrectinib in xenograft models has ranged from 1 mg/kg to 60 mg/kg.[4][18] A dose-finding
  study is recommended.
- The control group should receive the vehicle solution.
- 5. Endpoint and Data Collection:
- Continue treatment for a predefined period (e.g., 21-28 days).
- Measure tumor volume and body weight twice weekly.[4]
- The primary endpoint is typically Tumor Growth Inhibition (TGI). Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm<sup>3</sup>) or show signs of ulceration or if the animal exhibits significant weight loss.[17]
- At the end of the study, tumors can be excised for further analysis (e.g., Western blot, IHC).



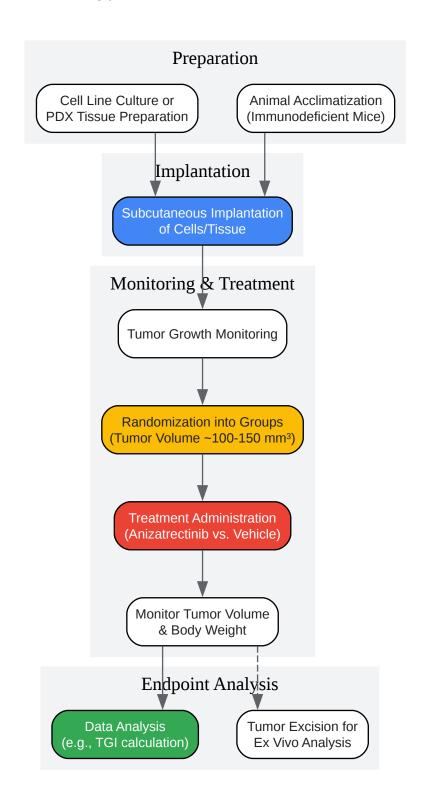
## Patient-Derived Xenograft (PDX) Model

PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice, which can better recapitulate the heterogeneity of the original tumor.[19] [20][21][22][23]

- 1. Tumor Tissue Acquisition and Implantation:
- Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.[15]
- Process the tissue within 3 hours of collection.[15]
- Under sterile conditions, mince the tumor into small fragments (approx. 2-3 mm<sup>3</sup>).[15]
- Anesthetize a SCID mouse (preferred for initial engraftment due to higher success rates).[15]
- Make a small incision on the dorsal flank and implant one or two tumor fragments subcutaneously.[15]
- Close the incision with surgical glue or sutures.[15]
- 2. Passaging and Expansion:
- Monitor the mouse for tumor growth. This can take 4-10 weeks or longer.[15]
- When the tumor (F1 generation) reaches approximately 1.5 cm in diameter, euthanize the mouse and aseptically resect the tumor.[15]
- A portion of the tumor can be cryopreserved or fixed for analysis.
- The remaining tumor tissue can be passaged into a new cohort of mice (F2 generation) for expansion.[20] Subsequent experiments are typically performed on F3 or later generations.
   [20]
- 3. Treatment Study:



- Once a cohort of mice with established PDX tumors of sufficient size (e.g., 100-200 mm³) is available, randomize them into treatment and control groups.
- The treatment and monitoring protocols are similar to those described for the CDX model.





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Caption: General Xenograft Experimental Workflow.

#### **Data Presentation**

Quantitative data should be summarized to allow for clear comparison between treatment and control groups.

**Table 1: In Vitro Cell Proliferation IC50 Values** 

(Representative Data for Entrectinib)

Cell Line	Fusion Gene	IC50 (nM)			
Ba/F3	CD74-ROS1	2-6			
HCC78	SLC34A2-ROS1	N/A			
KM12	TPM3-NTRK1	<10			
Data is illustrative and based					

on entrectinib studies.[6][24]

# Table 2: In Vivo Tumor Growth Inhibition (TGI) in **Xenograft Models (Representative Data for Entrectinib)**



Model	Fusion Gene	Drug & Dose	Schedule	% TGI	p-value
SY5Y-TrkB	N/A	Entrectinib 60 mg/kg	BID, p.o.	Significant Inhibition	<0.0001
KM12-Luc ITC	TPM3- NTRK1	Entrectinib 15 mg/kg	BID, p.o.	100% survival at day 28	N/A
KM12-Luc	TPM3- NTRK1	Entrectinib 30 mg/kg	QD, p.o.	100% survival at day 28	N/A
KM12-Luc ITC	TPM3- NTRK1	Entrectinib 60 mg/kg	BID, p.o.	100% survival at day 28	N/A
Data is illustrative and based on entrectinib studies.[4] [18] TGI is calculated relative to the vehicle control group. [25]					

Table 3: Pharmacokinetic Parameters in Mice (Representative Data for Entrectinib)



Compound	Dose (mg/kg)	Route	Tmax (hr)	Cmax (ng/mL)
Entrectinib	60	p.o., BID	~6	N/A
Data is				
illustrative and				
based on				
entrectinib				
studies.[4]				

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